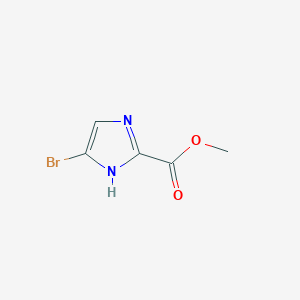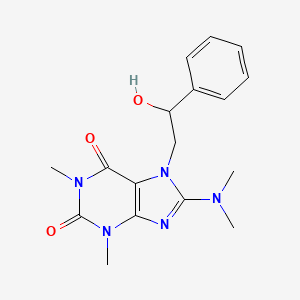![molecular formula C26H31N5O2S B2987605 1-(benzylthio)-N-isobutyl-4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 2034419-25-3](/img/no-structure.png)
1-(benzylthio)-N-isobutyl-4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Compounds with a [1,2,4]triazolo[4,3-a]quinazoline scaffold are of interest in medicinal chemistry due to their diverse biological activities . They have been studied as potential inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme that plays a crucial role in immune response .
Molecular Structure Analysis
The molecular structure of [1,2,4]triazolo[4,3-a]quinazoline derivatives can be confirmed using techniques such as 1H NMR, 13C NMR, IR, and mass spectrometry . X-ray crystallography can also be used for more detailed structural analysis .Chemical Reactions Analysis
The chemical reactions involving [1,2,4]triazolo[4,3-a]quinazoline derivatives are not well-documented. More research is needed in this area .Physical And Chemical Properties Analysis
The physical and chemical properties of [1,2,4]triazolo[4,3-a]quinazoline derivatives can vary widely depending on their specific structure and substituents .Applications De Recherche Scientifique
Anticancer Activity
Triazoloquinazolines have shown potential as anticancer agents . For example, compound 9a, a 1,2,4-triazoloquinazoline derivative, demonstrated broad-spectrum anticancer activity, particularly against leukemia SR, non-small cell lung cancer HOP-92, NCI-H460, colon cancer HCT-116, HCT-15, CNS cancer U251, melanoma LOX IMVI, renal cancer A498, prostate cancer PC-3, and breast cancer MDA-MB-468 cell lines .
Antimicrobial Activity
Triazoloquinazolines also exhibit antimicrobial properties . Compound 16, another 1,2,4-triazoloquinazoline derivative, showed a broad spectrum of antimicrobial activity . Additionally, compound 9a demonstrated dual activity as an anticancer and antimicrobial agent .
Antifungal Activity
The triazole nucleus is present in several antifungal drugs such as fluconazole and voriconazole . Therefore, it’s plausible that “1-(benzylthio)-N-isobutyl-4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide” could also exhibit antifungal properties.
Antiviral Activity
Some triazoloquinazoline derivatives have shown potential as antiviral agents . Given the structural similarities, “1-(benzylthio)-N-isobutyl-4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide” might also have antiviral properties.
Anti-inflammatory and Analgesic Activity
Triazole compounds have been reported to possess anti-inflammatory and analgesic activities . This suggests that “1-(benzylthio)-N-isobutyl-4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide” could potentially be used in the treatment of inflammatory conditions and pain management.
Antidepressant Activity
Triazole-containing drugs such as trazodone and nefazodone are known antidepressants . This implies that “1-(benzylthio)-N-isobutyl-4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide” might also have potential as an antidepressant.
Mécanisme D'action
While the mechanism of action can vary depending on the specific compound and its biological target, some [1,2,4]triazolo[4,3-a]quinazoline derivatives have been studied as inhibitors of IDO1 . They are thought to work by binding to the active site of IDO1, thereby inhibiting its catalytic activity .
Safety and Hazards
Orientations Futures
Research into [1,2,4]triazolo[4,3-a]quinazoline derivatives is ongoing, with a focus on exploring their potential as therapeutic agents, particularly in the field of cancer immunotherapy . Further studies are needed to fully understand their mechanisms of action and to optimize their potency, selectivity, and metabolic stability .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the formation of a triazoloquinazoline ring system through a series of reactions. The starting materials are benzylthioaniline, isobutyric anhydride, isopentylamine, and 2-chloroacetyl chloride. The key steps in the synthesis include the formation of an amide intermediate, cyclization to form the triazoloquinazoline ring, and subsequent deprotection and purification steps.", "Starting Materials": [ "Benzylthioaniline", "Isobutyric anhydride", "Isopentylamine", "2-Chloroacetyl chloride" ], "Reaction": [ "Step 1: Benzylthioaniline is reacted with isobutyric anhydride in the presence of a base such as triethylamine to form the corresponding amide intermediate.", "Step 2: The amide intermediate is then reacted with isopentylamine to form the corresponding secondary amide.", "Step 3: 2-Chloroacetyl chloride is then added to the reaction mixture to form the chloroacetyl derivative.", "Step 4: Cyclization is then achieved by reacting the chloroacetyl derivative with sodium azide in the presence of a copper catalyst to form the triazoloquinazoline ring system.", "Step 5: Deprotection of the benzylthio group is achieved by treating the compound with hydrogen gas in the presence of palladium on carbon.", "Step 6: The final compound is purified by column chromatography." ] } | |
Numéro CAS |
2034419-25-3 |
Nom du produit |
1-(benzylthio)-N-isobutyl-4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
Formule moléculaire |
C26H31N5O2S |
Poids moléculaire |
477.63 |
Nom IUPAC |
1-benzylsulfanyl-4-(3-methylbutyl)-N-(2-methylpropyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
InChI |
InChI=1S/C26H31N5O2S/c1-17(2)12-13-30-24(33)21-11-10-20(23(32)27-15-18(3)4)14-22(21)31-25(30)28-29-26(31)34-16-19-8-6-5-7-9-19/h5-11,14,17-18H,12-13,15-16H2,1-4H3,(H,27,32) |
SMILES |
CC(C)CCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC(C)C)N3C1=NN=C3SCC4=CC=CC=C4 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(2-methyl-1H-indol-5-yl)methyl]-3-nitrobenzamide](/img/structure/B2987523.png)
![3-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-1-(oxan-4-yl)urea](/img/structure/B2987524.png)
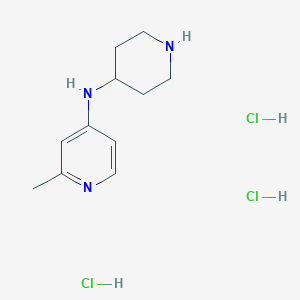
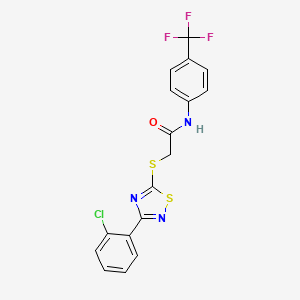
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-{2-[(pyridin-4-yl)carbamoyl]ethyl}propanamide](/img/structure/B2987534.png)
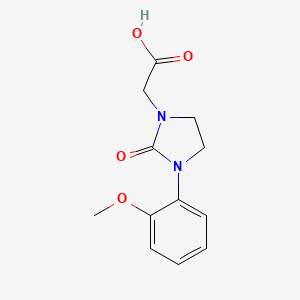
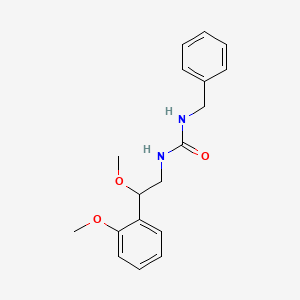
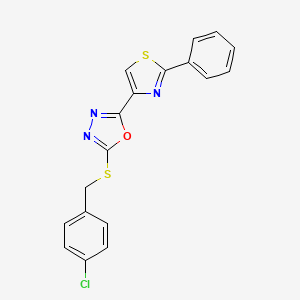

![3-[(2-Fluorophenyl)methyl]-7-[(3-fluorophenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine](/img/structure/B2987540.png)


